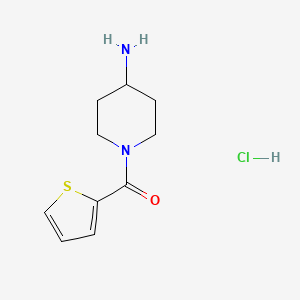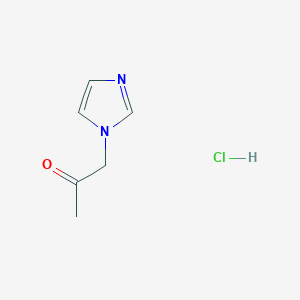
1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride
Vue d'ensemble
Description
1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride is a chemical compound with a molecular formula of CHClFN . It is an important intermediate in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride involves several steps. One method involves the reaction of a compound (3) and other reagents . Another approach for the synthesis of a similar compound, 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, was developed from 2-chloro-5-fluoronicotinic acid, a commercially available material, in an overall yield of 48.3% .Applications De Recherche Scientifique
Efficient PFAS Removal
Amine-containing sorbents, which share a functional group with 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride, have been explored for the removal of PFAS from water supplies. The design of amine-functionalized sorbents for PFAS control in water treatment emphasizes the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).
Synthesis of Pyrazole Heterocycles
Pyrazole derivatives, closely related to the core structure of 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride, are recognized for their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The synthesis of pyrazole heterocycles through condensation and cyclization processes highlights the chemical versatility and pharmaceutical relevance of these compounds (Dar & Shamsuzzaman, 2015).
Monoamine Oxidase Inhibition
Pyrazoline derivatives, structurally related to pyrazoles, have shown promise as monoamine oxidase (MAO) inhibitors. The inhibition of MAO by substituted pyrazoline derivatives underscores the potential therapeutic applications of these compounds in treating neurological disorders (Mathew et al., 2013).
Antioxidant Activity Analysis
The analytical methods for determining antioxidant activity provide a framework for evaluating the potential antioxidant properties of compounds like 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride. These methods include spectrophotometry-based assays and electrochemical (bio)sensors, highlighting the diverse approaches to assessing the antioxidant capacity of chemical compounds (Munteanu & Apetrei, 2021).
Propriétés
IUPAC Name |
1-[(2-fluorophenyl)methyl]pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FN3.ClH/c11-9-4-2-1-3-8(9)7-14-6-5-10(12)13-14;/h1-6H,7H2,(H2,12,13);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXACTPGCBBBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC(=N2)N)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorobenzyl)-1H-pyrazol-3-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Propanoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester, (2R)-](/img/structure/B3215019.png)

![2-[4-(dimethylamino)piperidin-1-yl]-1-(1H-indol-3-yl)ethan-1-one](/img/structure/B3215032.png)




![2-[(4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-ethanamine dihydrobromide](/img/structure/B3215071.png)
![2-(4-Aminophenyl)-1H-benzo[d]imidazole-5-carboxylic acid dihydrochloride](/img/structure/B3215073.png)


![tert-Butyl 2-oxo-1,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B3215106.png)
![1-Azetidinesulfonic acid, 2-methyl-4-oxo-3-[[(phenylmethoxy)carbonyl]amino]-, sodium salt (1:1), (2S,3S)-](/img/structure/B3215119.png)